Flavidin

Overview

Description

Flavidin is a naturally occurring compound belonging to the flavonoid family. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This compound, in particular, has been studied for its potential health benefits, including its role in reducing oxidative stress and its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flavidin typically involves the extraction from natural sources such as plants. synthetic routes have also been developed. One common method involves the condensation of appropriate phenolic compounds under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the flavonoid structure.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. Techniques such as solvent extraction, supercritical fluid extraction, and microwave-assisted extraction are employed to maximize yield and purity. These methods are designed to be efficient and environmentally friendly, reducing the use of harmful solvents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Flavidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activity.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids, which have different biological properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical and biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions to achieve desired substitutions.

Major Products:

Scientific Research Applications

Molecular Detection and Imaging

Flavidin's primary application lies in its ability to facilitate molecular detection through enhanced fluorescent imaging. The compound has been shown to improve the sensitivity and specificity of cellular labeling in tissues. This is particularly important in techniques such as:

- Fluorescent Microscopy : this compound allows for more precise imaging of cellular structures by minimizing background noise and enhancing signal clarity.

- Flow Cytometry : The increased brightness of this compound-labeled probes enables better discrimination between different cell populations based on fluorescence intensity.

The research indicates that this compound can significantly outperform traditional streptavidin when used in conjunction with various fluorescent dyes, leading to more reliable experimental outcomes .

Protein Labeling and Bioconjugation

This compound is utilized extensively in protein labeling applications due to its robust binding properties. The advantages include:

- Stability Post-Labeling : Traditional dye-labeling methods often compromise the binding affinity of streptavidin. However, this compound maintains high stability even after conjugation with fluorescent dyes .

- Amine Landscaping Strategy : This innovative approach optimizes the number and positioning of amines on the this compound molecule, enhancing its brightness while retaining its binding capabilities .

Applications in Nanobiotechnology

In the field of nanobiotechnology, this compound serves as a critical component for constructing nanoscale devices. Its strong interaction with biotin allows researchers to link various biomolecules effectively:

- DNA Nanostructures : this compound can be employed to create complex DNA assemblies or scaffolds, facilitating the development of nanoscale sensors and drug delivery systems.

- Protein Arrays : By using this compound as a hub, researchers can arrange multiple proteins in a controlled manner, which is essential for studying protein interactions and functions .

Case Studies and Experimental Findings

Several studies highlight the practical applications of this compound in real-world research scenarios:

Mechanism of Action

The mechanism of action of flavidin involves its ability to scavenge free radicals and reduce oxidative stress. This compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways. By modulating these pathways, this compound exerts its anti-inflammatory and antioxidant effects. Additionally, this compound can influence gene expression related to oxidative stress and inflammation, further contributing to its protective effects .

Comparison with Similar Compounds

- Quercetin

- Epicatechin

- Rutin

- Taxifolin

- Procyanidin B2

Flavidin’s unique chemical structure and biological properties make it a valuable compound for research and potential therapeutic applications.

Biological Activity

Flavidin is a novel bioactive compound derived from various orchid species, notably Coelogyne flavida , Pholidota articulata , and Otochilus fusca . It belongs to the class of 9,10-dihydrophenanthrene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and relevant case studies.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been well-documented in various studies. Antioxidants are vital in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and cardiovascular disorders.

- Radical Scavenging : this compound effectively scavenges free radicals, including hydroxyl radicals and superoxide anions.

- Hydrogen Peroxide Scavenging : It has shown effective activity against hydrogen peroxide, reducing cellular damage.

- Inhibition of Lipid Peroxidation : this compound inhibits lipid peroxidation, thereby protecting cell membranes from oxidative damage.

In Vitro Studies

Recent in vitro studies have demonstrated this compound's potent antioxidant capabilities through various assays:

| Assay Type | Result (IC50 µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25.5 | |

| Superoxide Anion Scavenging | 30.0 | |

| Hydrogen Peroxide Scavenging | 15.0 |

These results indicate that this compound is a strong candidate for further research into its therapeutic applications.

In Vivo Studies

In vivo studies have also highlighted the protective effects of this compound against oxidative stress in animal models. For instance, a study involving rats subjected to oxidative stress showed that this compound administration significantly reduced markers of oxidative damage in tissues.

Case Study 1: Antioxidant Activity in Diabetic Rats

A study conducted on diabetic rats assessed the protective effects of this compound against oxidative stress induced by diabetes. The results showed:

- Reduction in Malondialdehyde (MDA) levels (a marker of lipid peroxidation) by 40%.

- Increase in Glutathione (GSH) levels by 30%, indicating enhanced antioxidant defense mechanisms.

These findings suggest that this compound could be beneficial in managing oxidative stress-related conditions such as diabetes.

Case Study 2: Neuroprotective Effects

Another case study investigated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. Key findings included:

- Significant improvement in cognitive function as measured by behavioral tests.

- Reduced neuronal cell death and inflammation markers in brain tissues.

These results support the potential use of this compound as a neuroprotective agent.

Properties

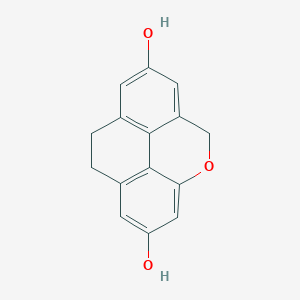

IUPAC Name |

2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-6,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-3-8-1-2-9-4-12(17)6-13-15(9)14(8)10(5-11)7-18-13/h3-6,16-17H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOLHJKSZMURCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)O)OCC4=CC(=CC1=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232811 | |

| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83924-98-5 | |

| Record name | Flavidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83924-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083924985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.